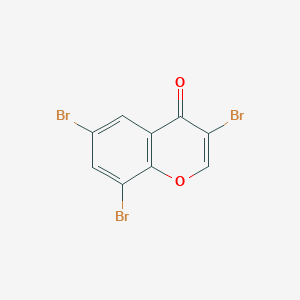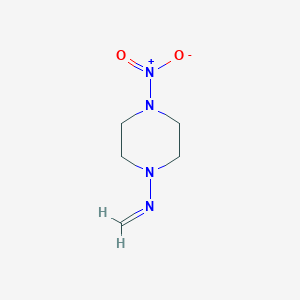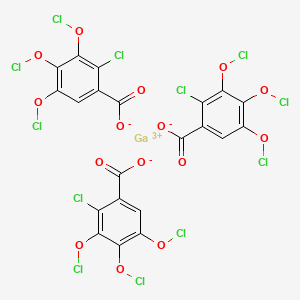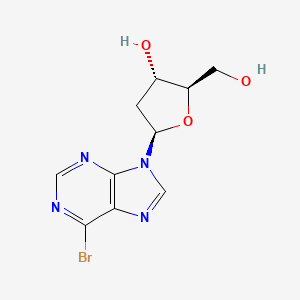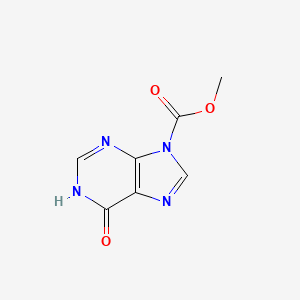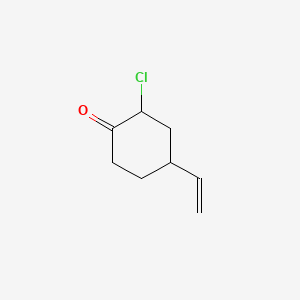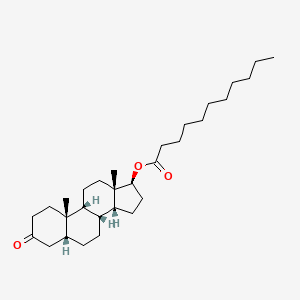
5A-Dihydro testosterone undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5A-Dihydro testosterone undecanoate, also known as dihydrotestosterone undecanoate, is a synthetic androgen and anabolic steroid. It is the C17β undecanoate ester of dihydrotestosterone (DHT). This compound is a prodrug of DHT and is known for its androgenic and anabolic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5A-Dihydro testosterone undecanoate involves the esterification of dihydrotestosterone with undecanoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5A-Dihydro testosterone undecanoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol.
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: Formation of dihydrotestosterone alcohol.
Oxidation: Formation of dihydrotestosterone ketone or carboxylic acid.
Substitution: Formation of various substituted dihydrotestosterone derivatives.
Aplicaciones Científicas De Investigación
5A-Dihydro testosterone undecanoate has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Employed in research on androgen receptor signaling and its effects on cellular processes.
Medicine: Investigated for its potential use in testosterone replacement therapy and treatment of hypogonadism.
Industry: Utilized in the development of performance-enhancing drugs and supplements
Mecanismo De Acción
5A-Dihydro testosterone undecanoate exerts its effects by binding to androgen receptors in target tissues. Once bound, it activates the receptor, leading to the transcription of androgen-responsive genes. This results in various physiological effects, including increased muscle mass, bone density, and secondary sexual characteristics. The compound is metabolized in the liver, where it is converted to its active form, dihydrotestosterone .
Comparación Con Compuestos Similares
Similar Compounds
Testosterone undecanoate: Another ester of testosterone, used in testosterone replacement therapy.
Dihydrotestosterone: The active form of 5A-Dihydro testosterone undecanoate, with similar androgenic effects.
Nandrolone undecanoate: An anabolic steroid with a different mechanism of action and therapeutic applications
Uniqueness
This compound is unique due to its specific esterification with undecanoic acid, which enhances its oral bioavailability and prolongs its duration of action compared to other androgens. This makes it particularly useful in clinical settings where long-acting androgen therapy is required .
Propiedades
Fórmula molecular |
C30H50O3 |
|---|---|
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
[(5R,8R,9R,10S,13S,14R,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C30H50O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h22,24-27H,4-21H2,1-3H3/t22-,24+,25-,26-,27+,29+,30+/m1/s1 |
Clave InChI |
AOQIVBOEDICQDB-VITBZYSESA-N |
SMILES isomérico |
CCCCCCCCCCC(=O)O[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canónico |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



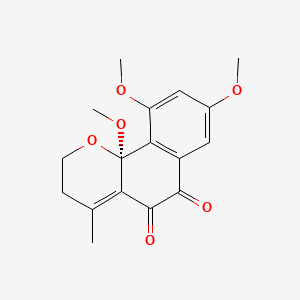
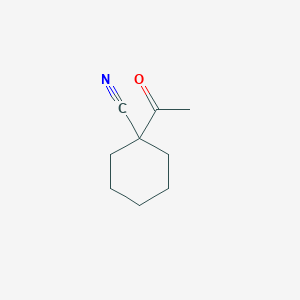
![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)
![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)
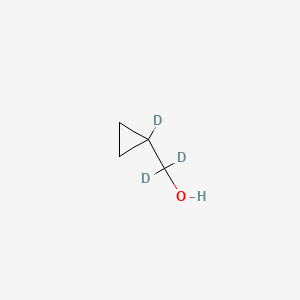
![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)
